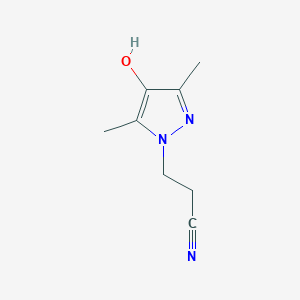![molecular formula C15H18N4O2S B2749454 4-formyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide CAS No. 1808797-64-9](/img/structure/B2749454.png)
4-formyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring, the introduction of the sulfanyl group, and the coupling of these parts with the benzamide group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide and 1,2,4-triazole groups are aromatic, meaning they have a cyclic, planar structure with a ring of π electrons. The sulfanyl group is a simple functional group that could potentially participate in hydrogen bonding .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the hydrogen atom in the sulfanyl group could be replaced by another group in a substitution reaction. The compound could also participate in reactions involving the carbonyl group in the benzamide part .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarities of its functional groups. Its melting and boiling points would depend on the strengths of the intermolecular forces between its molecules .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-formyl-N-[2-(4-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10(2)19-13(17-18-15(19)22)7-8-16-14(21)12-5-3-11(9-20)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,16,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXFOAFQYJLHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)CCNC(=O)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-formyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B2749371.png)

![7-(4-chloro-3-nitrophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2749373.png)
![N-(1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2749375.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-2-phenoxyacetamide](/img/structure/B2749379.png)

![N-[[4-(Trifluoromethyl)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2749381.png)

![1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2749383.png)
![2-[4-(Phenylamino)phenyl]-25-isoquinolin-2-ylium; tetrafluoroboranuide](/img/structure/B2749386.png)

![2-Chloro-N-[1-(5-chloropyridin-2-yl)-2-cyclopropylethyl]acetamide](/img/structure/B2749389.png)
![8-(2-chlorobenzyl)-2,5-dimethyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine](/img/structure/B2749390.png)
![1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2749391.png)